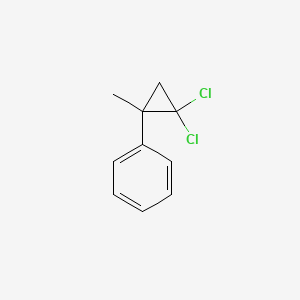

(2,2-Dichloro-1-methylcyclopropyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,2-dichloro-1-methylcyclopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2/c1-9(7-10(9,11)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYPRVQXSWVEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(Cl)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863212 | |

| Record name | Benzene, (2,2-dichloro-1-methylcyclopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3591-42-2 | |

| Record name | (2,2-Dichloro-1-methylcyclopropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3591-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (2,2-dichloro-1-methylcyclopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003591422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (2,2-dichloro-1-methylcyclopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (2,2-dichloro-1-methylcyclopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dichloro-1-methylcyclopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2,2-Dichloro-1-methylcyclopropyl)benzene CAS 3591-42-2 properties

An In-Depth Technical Guide to (2,2-Dichloro-1-methylcyclopropyl)benzene (CAS 3591-42-2)

Introduction

This compound, identified by CAS Number 3591-42-2, is a substituted cyclopropane derivative of significant interest in synthetic organic chemistry.[1] Its structure, featuring a dichlorinated three-membered ring attached to a phenyl group via a quaternary carbon, imparts unique reactivity and makes it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, reactivity, and handling protocols, tailored for researchers and professionals in chemical and pharmaceutical development. While it has been listed as a fragrance substance, its use in this capacity is prohibited by the International Fragrance Association (IFRA) due to a lack of sufficient safety data.[1]

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These values are critical for its handling, purification, and use in quantitative experimental setups.

| Property | Value | Source |

| CAS Number | 3591-42-2 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₀Cl₂ | [1][2][3][4][5][6] |

| Molecular Weight | 201.09 g/mol | [1][2][4][5][6][7] |

| IUPAC Name | This compound | [1][2][3][4] |

| Appearance | Brown or clear brown liquid | [5][6][7] |

| Odor | Aromatic | [5][7] |

| Density | 1.172 - 1.24 g/cm³ | [5][6][7] |

| Boiling Point | 77 °C @ 1 mmHg | [5][7] |

| Vapor Density | 6.93 | [5][7] |

| Flash Point | 104 °C (219.2 °F) | [8] |

| SMILES | CC1(CC1(Cl)Cl)C2=CC=CC=C2 | [1] |

| InChIKey | NXYPRVQXSWVEOB-UHFFFAOYSA-N | [1][2][4] |

Synthesis Pathway

The synthesis of gem-dichlorocyclopropanes is a well-established transformation in organic chemistry. This compound is typically synthesized via the addition of dichlorocarbene to α-methylstyrene. A common and effective method for generating dichlorocarbene is the reaction of chloroform with a strong base, often under phase-transfer catalysis (PTC) conditions to facilitate the reaction between the aqueous base and the organic substrate.

Protocol: Dichlorocyclopropanation of α-Methylstyrene

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer, add α-methylstyrene and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

-

Reagent Addition : Add chloroform to the flask.

-

Base Addition : While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w). The reaction is exothermic and may require external cooling to maintain a controlled temperature.

-

Reaction Monitoring : The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkene.

-

Workup : Upon completion, dilute the reaction mixture with water and extract the organic layer with a suitable solvent such as dichloromethane or diethyl ether.

-

Purification : Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a liquid.

Caption: Synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for the different types of protons in the molecule:

-

Aromatic Protons : The protons on the phenyl ring typically appear as a multiplet in the range of δ 7.0-7.5 ppm.[9]

-

Cyclopropyl Protons : The two diastereotopic methylene (CH₂) protons on the cyclopropane ring will appear as doublets, characteristic of geminal coupling. These are expected in the δ 1.5-2.5 ppm region.

-

Methyl Protons : The methyl (CH₃) group protons will present as a singlet, typically in the δ 1.5-1.8 ppm range, as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each unique carbon environment:

-

Aromatic Carbons : The six carbons of the benzene ring will resonate in the δ 125-145 ppm region. The ipso-carbon (attached to the cyclopropyl group) will be distinct from the ortho, meta, and para carbons.[9]

-

Quaternary Cyclopropyl Carbon (C-1) : The carbon atom of the cyclopropane ring attached to both the phenyl and methyl groups.

-

Dichlorinated Cyclopropyl Carbon (C-2) : The carbon atom bonded to the two chlorine atoms (CCl₂) will be significantly downfield due to the electronegativity of the chlorine atoms, typically in the δ 60-70 ppm range.

-

Methylene Cyclopropyl Carbon (C-3) : The CH₂ carbon of the cyclopropane ring.

-

Methyl Carbon : The methyl group carbon will appear in the upfield aliphatic region, typically δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups:

-

Aromatic C-H Stretch : A sharp absorption is expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[9]

-

Aliphatic C-H Stretch : Absorptions from the methyl and cyclopropyl C-H bonds will be observed just below 3000 cm⁻¹.

-

Aromatic C=C Stretch : Characteristic "ring mode" absorptions appear in the 1450-1600 cm⁻¹ region.[10]

-

C-H Bending (Out-of-Plane) : The substitution pattern on the benzene ring gives rise to strong absorptions in the 690-900 cm⁻¹ range.[11] For a monosubstituted ring, strong peaks are typically seen around 770-710 cm⁻¹ and 690 cm⁻¹.[11]

-

C-Cl Stretch : Carbon-chlorine bond vibrations typically appear in the 600-800 cm⁻¹ region.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern:

-

Molecular Ion (M⁺) : The molecular ion peak is expected at m/z 200, corresponding to the molecular formula C₁₀H₁₀Cl₂.[1] The isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio) will be a key diagnostic feature.

-

Key Fragments : Common fragmentation pathways include the loss of a chlorine atom ([M-Cl]⁺), loss of HCl ([M-HCl]⁺), and cleavage of the cyclopropane ring. The tropylium ion (C₇H₇⁺) at m/z 91 is a common fragment for alkylbenzenes and is expected to be present.[12]

Reactivity and Potential Applications

The chemical behavior of this compound is governed by the interplay between the strained dichlorocyclopropane ring and the aromatic system.

Reactivity Profile

-

Ring Opening : The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under thermal, acidic, or reductive conditions. This reactivity can be harnessed to synthesize various acyclic and cyclic compounds.

-

Electrophilic Aromatic Substitution : The phenyl group can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The cyclopropyl group generally acts as an ortho-, para-director. A related compound, (2,2-Dichlorocyclopropyl)benzene, is known to undergo Friedel-Crafts acylation, which is a key step in the synthesis of the drug Cycloprobeta.[13]

Caption: Key reactivity pathways for the title compound.

Known Applications

The primary documented application of related dichlorocyclopropyl benzene compounds is as a key intermediate in the synthesis of pharmaceuticals. For instance, (2,2-Dichlorocyclopropyl)benzene is a precursor to Cycloprobeta, a lipid-lowering agent used to treat hyperlipoproteinemia.[13] This highlights the utility of the dichlorocyclopropylphenyl moiety as a building block in drug discovery and development.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[5]

-

General Handling : Use in a well-ventilated area or under a chemical fume hood.[8] Avoid contact with skin, eyes, and clothing.[5][7] Do not ingest or inhale vapors or mists.[5][7][8] Wash hands thoroughly after handling.[7][8]

-

Personal Protective Equipment (PPE) : Wear appropriate personal protective equipment, including safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat.[5]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][7][8]

-

Incompatibilities : Avoid contact with strong oxidizing agents.[5][7] The compound is stable under normal conditions.[5][7]

-

Hazardous Decomposition : Thermal decomposition can lead to the release of irritating and toxic gases, including hydrogen chloride and carbon oxides.[5][7]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 2,2-Dichlorocyclopropylbenzene. National Center for Biotechnology Information. [Link]

-

NIST. Benzene, (2,2-dichloro-1-methylcyclopropyl)-. NIST Chemistry WebBook. [Link]

-

US EPA. Benzene, (2,2-dichloro-1-methylcyclopropyl)-. Substance Registry Services. [Link]

-

Organic Syntheses. Cyclopropylbenzene. [Link]

-

Cole-Parmer. Material Safety Data Sheet - (2,2-Dichlorocyclopropyl)benzene, 97%. [Link]

-

NIST. Benzene, (2,2-dichloro-1-methylcyclopropyl)-. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of Aromatic Compounds. [Link]

-

YouTube. (2021). Lec15 - IR Spectra of Aromatic Compounds. [Link]

-

SpectraBase. (2,2-Dichlorocyclopropyl)benzene. [Link]

-

Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

-

CORE. Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). [Link]

Sources

- 1. Benzene, (2,2-dichloro-1-methylcyclopropyl)- | C10H10Cl2 | CID 107129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, (2,2-dichloro-1-methylcyclopropyl)- [webbook.nist.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Benzene, (2,2-dichloro-1-methylcyclopropyl)- [webbook.nist.gov]

- 5. fishersci.ie [fishersci.ie]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. guidechem.com [guidechem.com]

1H NMR spectrum of (2,2-Dichloro-1-methylcyclopropyl)benzene

An In-Depth Technical Guide to the ¹H NMR Spectrum of (2,2-Dichloro-1-methylcyclopropyl)benzene

Authored by: A Senior Application Scientist

Introduction

This compound, a substituted cyclopropane derivative with the chemical formula C₁₀H₁₀Cl₂[1][2][3], serves as a valuable intermediate in organic synthesis. Its structural elucidation is paramount for ensuring purity and confirming successful synthesis, a task for which Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally well-suited. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, delving into the theoretical underpinnings of the observed spectral features and offering practical, field-proven insights for researchers, scientists, and professionals in drug development. The unique stereochemical and electronic environment of the cyclopropyl and aromatic rings presents a rich and informative NMR spectrum, the detailed interpretation of which is the central focus of this document.

Core Principles of ¹H NMR and their Application to the Target Molecule

The ¹H NMR spectrum of this compound is governed by fundamental principles of chemical shift, spin-spin coupling, and signal integration. The specific chemical environment of each proton dictates its resonance frequency (chemical shift), while interactions with neighboring protons lead to signal splitting (spin-spin coupling).

Chemical Shift (δ): The position of a signal on the δ-axis (in ppm) is primarily influenced by the electron density around the proton.[4]

-

Electronegativity: The two chlorine atoms on the cyclopropyl ring are strongly electronegative, withdrawing electron density and deshielding the nearby cyclopropyl protons, causing them to appear at a higher chemical shift (downfield) than those in an unsubstituted cyclopropane (which resonate at a highly shielded 0.22 ppm).[5][6]

-

Magnetic Anisotropy: The π-electron system of the benzene ring generates a significant ring current in the presence of an external magnetic field.[7] This effect strongly deshields the aromatic protons, causing them to resonate in the characteristic downfield region of approximately 7.0-7.5 ppm.[8] Conversely, the cyclopropane ring itself can exhibit a ring-current effect that contributes to the characteristic upfield shift of its protons.[6][7][9]

Spin-Spin Coupling (J): The interaction between non-equivalent protons on adjacent carbons causes the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz).

-

Geminal Coupling (²J): Coupling between two protons on the same carbon atom. In the target molecule, this is observed between the two diastereotopic protons of the CH₂ group on the cyclopropyl ring.

-

Vicinal Coupling (³J): Coupling between protons on adjacent carbon atoms. The relationship between the ³J value and the dihedral angle between the protons is described by the Karplus equation, which is a cornerstone of conformational analysis.[10] In cyclopropane systems, cis and trans vicinal coupling constants are distinct, typically with J_cis > J_trans.[11] For cyclopropane derivatives, cis couplings are often in the 6-12 Hz range, while trans couplings are in the 2-9 Hz range.[11]

-

Long-Range Coupling (⁴J or ⁵J): Coupling over four or more bonds can also occur, particularly in rigid systems like cyclopropanes or aromatic rings.[12]

Predicted ¹H NMR Spectrum: A Detailed Analysis

Based on the structure of this compound and data from structurally similar compounds, a detailed prediction of the ¹H NMR spectrum can be made. The structure contains three distinct sets of protons.

Caption: Molecular structure of this compound.

1. Aromatic Protons (C₆H₅, 5H):

-

Chemical Shift: Expected in the range of δ 7.1-7.4 ppm .

-

Multiplicity: These five protons will exhibit complex spin-spin coupling, likely resulting in an overlapping multiplet. The ortho, meta, and para protons are chemically distinct and will split each other.

2. Methyl Protons (CH₃, 3H):

-

Chemical Shift: Attached to a quaternary carbon that is part of both a cyclopropyl ring and bonded to a phenyl group, these protons are expected around δ 1.5-1.8 ppm .

-

Multiplicity: With no adjacent protons, this signal is expected to be a singlet . Long-range coupling to the cyclopropyl CH₂ protons is possible but likely to be very small and may only result in slight peak broadening.

3. Cyclopropyl Methylene Protons (CH₂, 2H):

-

Chemical Shift: These two protons (H_A and H_B) are diastereotopic due to the chiral center at C1. They will have different chemical shifts, expected in the upfield region of δ 1.2-2.0 ppm . The geminal dichlorides will deshield these protons compared to an unsubstituted cyclopropane.

-

Multiplicity: H_A and H_B will couple to each other, resulting in geminal coupling (²J_AB). This will split each proton's signal into a doublet. Therefore, the spectrum should show two distinct doublets, one for H_A and one for H_B. The coupling constant will be characteristic of geminal coupling in a cyclopropane ring. For comparison, in the related compound (2,2-Dichlorocyclopropyl)benzene, the two diastereotopic protons appear at approximately 1.91 and 1.81 ppm.[13]

Summary of Predicted ¹H NMR Data

| Proton Type | Number of Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (Ar-H) | 5H | 7.1 - 7.4 | Multiplet (m) |

| Methyl (CH₃) | 3H | 1.5 - 1.8 | Singlet (s) |

| Cyclopropyl (CH₂) | 2H (diastereotopic) | 1.2 - 2.0 | Two Doublets (d) |

Experimental Protocol for ¹H NMR Spectrum Acquisition

Achieving a high-quality, interpretable spectrum requires meticulous experimental technique. The following protocol outlines a self-validating system for reliable data acquisition.

Caption: Workflow for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Choice of Solvent: Deuterated chloroform (CDCl₃) is a common and effective choice for this non-polar compound. The choice of solvent can influence chemical shifts; therefore, consistency is key.[14][15][16][17] For example, aromatic solvents like benzene-d₆ can induce significant shifts compared to CDCl₃.

-

Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a vial before transferring to the NMR tube.

-

Internal Standard: Use tetramethylsilane (TMS) as the internal standard for referencing the chemical shift scale to 0.00 ppm.[4]

-

-

Data Acquisition:

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

Locking and Shimming: Insert the sample into the magnet. The spectrometer's "lock" system will use the deuterium signal from the solvent to counteract magnetic field drift. "Shimming" is the process of adjusting the homogeneity of the magnetic field across the sample to obtain sharp, symmetrical peaks.

-

Acquisition Parameters: A standard 30-degree pulse experiment is usually sufficient. Set an appropriate number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.

-

Phasing and Baseline Correction: The spectrum must be manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline should be corrected to be flat and at zero intensity.

-

Integration: The area under each peak is integrated. The relative ratios of these integrals should correspond to the number of protons giving rise to each signal (5:3:2).

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Trustworthiness and Self-Validation

The integrity of the obtained data is self-validated through several checkpoints:

-

Integration Ratios: The integral values must correspond to the expected proton count of the molecule (a 5:3:2 ratio for the aromatic, methyl, and cyclopropyl methylene protons, respectively).

-

Coupling Constants: The coupling constants (J-values) must be consistent. For instance, the J-value for the two doublets corresponding to the cyclopropyl methylene protons must be identical, as they are mutually coupled.

-

Impurity Identification: The presence of sharp, known signals from common laboratory solvents can be identified using established tables.[18] Any other unexpected signals may indicate impurities from the synthesis, such as starting materials or by-products.[19][20]

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification and structural verification. A thorough understanding of the interplay between the electronic effects of the dichloro- and phenyl-substituents and the unique conformational properties of the cyclopropyl ring allows for a confident assignment of all proton signals. By following a rigorous and validated experimental protocol, researchers can obtain high-quality data that provides definitive insights into the molecular structure, serving as a critical quality control checkpoint in research and development.

References

-

Title: ¹H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for 3JHH couplings involving the epoxy proton Source: ResearchGate URL: [Link]

-

Title: NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES Source: Defense Technical Information Center (DTIC) URL: [Link]

-

Title: ¹H–¹H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

-

Title: (2,2-Dichlorocyclopropyl)benzene - SpectraBase Source: SpectraBase URL: [Link]

-

Title: How does methylcyclopropane have 4 NMR signals? Source: Quora URL: [Link]

-

Title: H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study Source: The Journal of Organic Chemistry URL: [Link]

-

Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics URL: [Link]

-

Title: Benzene, (2,2-dichloro-1-methylcyclopropyl)- Source: NIST WebBook URL: [Link]

-

Title: Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride Source: Canadian Journal of Chemistry URL: [Link]

-

Title: PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES Source: Canadian Journal of Chemistry URL: [Link]

-

Title: ChemInform Abstract: Cyclopropanes: Calculation of NMR Spectra by ab initio Methodology Source: ChemInform URL: [Link]

-

Title: cyclopropylbenzene Source: Organic Syntheses URL: [Link]

-

Title: Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol Source: ACS Omega URL: [Link]

-

Title: cyclopropane low high resolution H-1 proton nmr spectrum Source: Doc Brown's Chemistry URL: [Link]

-

Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: Organic Process Research & Development URL: [Link]

-

Title: COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS Source: University of Wisconsin-Madison, Chemistry Department URL: [Link]

-

Title: Benzene, (2,2-dichloro-1-methylcyclopropyl)- - Substance Details Source: US EPA URL: [Link]

-

Title: ¹H NMR Chemical Shift Values Table Source: Chemistry Steps URL: [Link]

-

Title: ¹H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating Source: PubMed URL: [Link]

-

Title: 13.3: Chemical Shifts in ¹H NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

-

Title: How does solvent choice effect chemical shift in NMR experiments? Source: Reddit URL: [Link]

-

Title: Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting Source: Defense Technical Information Center (DTIC) URL: [Link]

-

Title: ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study Source: PubMed URL: [Link]

Sources

- 1. Benzene, (2,2-dichloro-1-methylcyclopropyl)- [webbook.nist.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. researchgate.net [researchgate.net]

- 12. 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. (2,2-Dichlorocyclopropyl)benzene(2415-80-7) 1H NMR spectrum [chemicalbook.com]

- 14. quora.com [quora.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. thieme-connect.de [thieme-connect.de]

- 17. reddit.com [reddit.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. guidechem.com [guidechem.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the ¹³C NMR Spectral Data of (2,2-Dichloro-1-methylcyclopropyl)benzene

Foreword

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel organic molecules is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides an unparalleled window into the carbon framework of a molecule. This guide offers a comprehensive analysis of the ¹³C NMR spectral data for (2,2-Dichloro-1-methylcyclopropyl)benzene, a compound featuring a unique combination of a strained cyclopropyl ring, electron-withdrawing chlorine atoms, and an aromatic system. Due to the limited availability of direct experimental data in public repositories, this document will leverage established spectroscopic principles and data from analogous structures to predict, interpret, and provide a robust framework for the experimental acquisition of its ¹³C NMR spectrum. This approach is designed to not only present the spectral data but also to illuminate the causal relationships between the molecular structure and the resulting chemical shifts.

Predicted ¹³C NMR Spectrum of this compound

The structure of this compound presents a fascinating case for ¹³C NMR analysis. The molecule's asymmetry dictates that all nine carbon atoms are chemically non-equivalent, and thus, nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.[1]

To facilitate a clear discussion, the carbon atoms are numbered as illustrated in the diagram below.

Caption: Molecular structure of this compound with carbon numbering.

The predicted chemical shifts for each carbon are summarized in the table below. These predictions are derived from the analysis of substituent effects and data from analogous compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in DEPT-135) | Justification Highlights |

| C1 | 35 - 45 | Quaternary (absent) | Quaternary carbon of the cyclopropyl ring, deshielded by the phenyl group and methyl group. |

| C2 & C3 | 25 - 35 | CH (positive) | Methylene carbons of the cyclopropyl ring, significantly shielded. |

| C4 | ~128.5 | CH (positive) | Para-carbon of the benzene ring. |

| C5 & C9 | 126 - 128 | CH (positive) | Ortho-carbons of the benzene ring. |

| C6 & C8 | ~128.0 | CH (positive) | Meta-carbons of the benzene ring. |

| C7 (ipso) | 140 - 150 | Quaternary (absent) | Ipso-carbon, deshielded by the cyclopropyl substituent. |

| C10 | 15 - 25 | CH₃ (positive) | Methyl carbon, shielded. |

| C(Cl)₂ | 60 - 70 | Quaternary (absent) | Dichlorinated carbon of the cyclopropyl ring, strongly deshielded by two chlorine atoms. |

In-depth Analysis and Justification of Predicted Chemical Shifts

The prediction of ¹³C NMR chemical shifts is grounded in the understanding of how the electronic environment surrounding each carbon nucleus affects its resonance frequency.[2] Key factors at play in this compound include hybridization, inductive effects of electronegative substituents, and the anisotropic effects of the aromatic ring.

The Cyclopropyl Ring Carbons (C1, C2, C3, and the Dichlorinated Carbon)

-

General Shielding of Cyclopropyl Carbons: The carbons of a simple cyclopropane ring are highly shielded, resonating at approximately -2.7 ppm.[3] This is attributed to the unique sp²-like hybridization of the C-C bonds in the strained ring.[4]

-

C1 (Quaternary Cyclopropyl Carbon): This carbon is attached to the phenyl group, the methyl group, and two other cyclopropyl carbons. The direct attachment to the benzene ring will cause a significant downfield shift (deshielding) compared to a simple cyclopropyl carbon. The methyl group will also contribute to a lesser deshielding effect. We predict this quaternary carbon to appear in the range of 35-45 ppm.

-

C2 and C3 (Methylene Cyclopropyl Carbons): These carbons are part of the cyclopropyl ring and are each bonded to a hydrogen. While still part of the shielded cyclopropyl system, their chemical shift will be influenced by the adjacent dichlorinated carbon and the C1 substituents. A reasonable estimate for their resonance is in the 25-35 ppm range.

-

Dichlorinated Carbon: The carbon atom bonded to two chlorine atoms will experience a strong deshielding effect due to the high electronegativity of chlorine.[5] In 1,1-dichloroethane, the dichlorinated carbon appears at 69.4 ppm. A similar, significant downfield shift is expected for the dichlorinated carbon in the cyclopropyl ring, placing its predicted resonance in the 60-70 ppm region.

The Phenyl Group Carbons (C4-C9)

The cyclopropyl group acts as an electron-donating substituent on the benzene ring, influencing the chemical shifts of the aromatic carbons.[6]

-

C7 (Ipso-Carbon): The ipso-carbon, directly attached to the cyclopropyl substituent, is expected to be the most deshielded of the aromatic carbons due to the substituent effect. Its chemical shift is predicted to be in the 140-150 ppm range.

-

C5 and C9 (Ortho-Carbons): The ortho-carbons are generally shielded by electron-donating groups. Their predicted chemical shift is in the range of 126-128 ppm.

-

C6 and C8 (Meta-Carbons): The meta-carbons are least affected by the substituent and are expected to resonate at approximately 128.0 ppm.

-

C4 (Para-Carbon): The para-carbon is typically shielded by electron-donating groups and is predicted to have a chemical shift of around 128.5 ppm.

The Methyl Group Carbon (C10)

The methyl carbon (C10) is attached to the quaternary cyclopropyl carbon (C1). It is expected to be in a typical aliphatic region, shielded by its sp³ hybridization. A predicted chemical shift in the range of 15-25 ppm is reasonable.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To ensure the acquisition of a high-quality, interpretable ¹³C NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Sample Quantity: For a standard ¹³C NMR experiment, a sample concentration of 50-100 mg of the purified compound is recommended.[7]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this non-polar compound.[3] It provides a good lock signal and its residual solvent peak at ~77 ppm is well-documented and can be easily identified.[8]

-

Procedure:

-

Accurately weigh 50-100 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃.[7]

-

Gently swirl or vortex the vial to ensure complete dissolution.

-

Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

-

Cap the NMR tube and label it appropriately.

-

NMR Instrument Parameters

The following parameters are suggested for a standard ¹³C NMR experiment on a 400 MHz (or higher) spectrometer:

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 1024-4096 (or more, depending on sample concentration)

-

Spectral Width: 0-220 ppm

DEPT Spectroscopy for Multiplicity Determination

To unambiguously assign the multiplicities of the carbon signals (CH₃, CH₂, CH, or quaternary C), performing DEPT (Distortionless Enhancement by Polarization Transfer) experiments is crucial.[9]

-

DEPT-135: In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.[10]

-

DEPT-90: A DEPT-90 spectrum will only show signals for CH carbons.[10]

By comparing the standard proton-decoupled ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, the identity of each carbon signal can be confidently determined.

Visualization of Experimental Workflow

The logical flow of the experimental and analytical process can be visualized as follows:

Caption: Workflow for the acquisition and analysis of the ¹³C NMR spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR spectral data for this compound. By dissecting the molecule into its constituent functional groups and applying fundamental principles of NMR spectroscopy, we have established a robust set of expected chemical shifts and their underlying justifications. The detailed experimental protocol, including the crucial use of DEPT sequences, offers a clear and reliable pathway for the empirical validation of these predictions. This self-validating system of prediction and experimental confirmation embodies the principles of scientific integrity and provides a valuable resource for researchers working with this and structurally related compounds.

References

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

-

Kwantlen Polytechnic University. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. KPU Pressbooks. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Miyamoto, M., & Hada, M. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of cyclopropane C₃H₆ analysis of chemical shifts ppm. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethylbenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,4-Tri-isopropyl-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of 1,1-dichloroethane C₂H₄Cl₂ CH₃CHCl₂ analysis of chemical shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). Retrieved from [Link]

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Sample Preparation and Positioning. Retrieved from [Link]

-

Quora. (2019, June 10). How does methylcyclopropane have 4 NMR signals?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.2: C-13 NMR Spectroscopy- Signal Averaging and FT-NMR. Retrieved from [Link]

-

University of Delaware. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C{¹H} NMR spectra of ethylbenzene (CDCl₃, 14.1 T) acquired with.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

Bruker. (n.d.). Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

ResearchGate. (2016, February 19). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,1-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

The Analytical Fingerprint: A Technical Guide to the Mass Spectrometry of (2,2-Dichloro-1-methylcyclopropyl)benzene

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of (2,2-Dichloro-1-methylcyclopropyl)benzene, a compound of interest in synthetic chemistry and drug development. Designed for researchers, analytical scientists, and process chemists, this document moves beyond procedural outlines to explore the causal factors influencing analytical strategy, from ionization physics to fragmentation chemistry. We will detail the primary analytical workflow using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), dissect the intricate fragmentation pattern observed in the mass spectrum, and discuss the utility of high-resolution techniques for unambiguous structural confirmation. Every recommendation and interpretation is grounded in established mass spectrometry principles and supported by authoritative references.

Introduction: The Analytical Imperative

This compound (C₁₀H₁₀Cl₂) is a halogenated aromatic cyclopropane derivative.[1][2] Such structures often serve as key intermediates in medicinal chemistry, where the cyclopropyl ring can act as a rigid scaffold or a metabolically stable isostere for other chemical groups. The dichloro- substitution further modulates the electronic and lipophilic properties of the molecule. Accurate and reliable characterization of this and related compounds is paramount for ensuring purity, identifying byproducts, and understanding metabolic fate.

Mass spectrometry stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities. This guide will focus on the most prevalent technique for such an analyte: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS).

Physicochemical Properties & Ionization Strategy

The choice of an analytical methodology is dictated by the inherent properties of the analyte. This compound is a non-polar, relatively volatile small molecule, making it an ideal candidate for GC-MS.

-

Why Electron Ionization (EI)? EI is a high-energy, gas-phase ionization technique standardly operated at 70 electron volts (eV).[3] This energy level is sufficient to cause reproducible fragmentation of the molecule, creating a complex but characteristic "fingerprint" mass spectrum. This fingerprint is highly valuable for two reasons: it allows for confident identification through library matching against databases like the NIST Mass Spectral Library, and the fragmentation pattern itself provides a roadmap to the molecule's structure.[4] While softer ionization techniques like Electrospray Ionization (ESI) are powerful for polar, non-volatile molecules, they would be ineffective for this analyte and would likely fail to induce the fragmentation necessary for detailed structural elucidation.[5]

The Analytical Workflow: From Sample to Spectrum

A robust analytical workflow ensures reproducibility and data integrity. The process for analyzing this compound is a self-validating system, incorporating quality control checks at each stage.

Caption: High-level workflow for GC-MS analysis.

Experimental Protocol: GC-MS Analysis

This protocol describes a standard method for the qualitative and quantitative analysis of this compound.

-

Sample Preparation:

-

Prepare a stock solution of the analyte at 1 mg/mL in Dichloromethane (DCM).

-

Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Prepare a solvent blank (DCM only) to assess system cleanliness.

-

-

Instrumentation (Typical Parameters):

-

Gas Chromatograph: Agilent GC or equivalent.

-

Injector: Split/splitless inlet, operated in splitless mode (250°C).[3]

-

Column: HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 60°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.

-

Mass Spectrometer: Quadrupole MS detector.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 350.

-

-

Sequence Execution:

-

Inject the solvent blank first.

-

Run the calibration standards from lowest to highest concentration.

-

Inject unknown samples.

-

Decoding the Spectrum: Fragmentation Analysis

The EI mass spectrum of this compound is rich with structural information. The molecular weight of the compound is 201.09 g/mol .[1] The analysis begins with the molecular ion and proceeds by identifying key fragmentation pathways.

The Molecular Ion (M⁺•): The Isotopic Signature

The most critical feature for a halogenated compound is its isotopic pattern. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.5%) and ³⁷Cl (~24.5%), a roughly 3:1 ratio.[6] For a molecule with two chlorine atoms, this results in a characteristic cluster of peaks for the molecular ion (and any chlorine-containing fragments):

-

M⁺•: The peak corresponding to the molecule containing two ³⁵Cl atoms.

-

[M+2]⁺•: The peak for molecules with one ³⁵Cl and one ³⁷Cl. Its intensity is approximately 65% of the M⁺• peak.

-

[M+4]⁺•: The peak for molecules with two ³⁷Cl atoms. Its intensity is approximately 10% of the M⁺• peak.

For this compound, this signature molecular ion cluster appears at m/z 200, 202, and 204 . The presence and correct ratio of this cluster is the first and most definitive piece of evidence confirming the presence of two chlorine atoms.

Primary Fragmentation Pathways

The fragmentation of the molecular ion is driven by the formation of the most stable possible cations. For this molecule, the primary cleavages occur around the strained cyclopropyl ring and the stable aromatic ring.

Caption: Proposed EI fragmentation pathways.

-

Loss of a Chlorine Radical (m/z 165/167): The cleavage of a C-Cl bond is a common initial fragmentation step for halogenated compounds.[7] This results in an ion cluster at m/z 165 and 167, corresponding to the formula [C₁₀H₁₀Cl]⁺. This is often a prominent peak.

-

Benzylic-type Cleavage and Rearrangement (m/z 129 and 115): The bond between the cyclopropyl ring and the phenyl ring is a point of weakness. Cleavage at this position, often accompanied by rearrangements, is highly favorable due to the stability of the resulting resonance-stabilized carbocations.[8]

-

Formation of m/z 129 ([C₁₀H₉]⁺): This major ion likely forms through the loss of the dichloromethylene group (CCl₂) followed by the loss of a hydrogen radical.

-

Formation of m/z 115 ([C₉H₇]⁺): Subsequent loss of a methylene group (CH₂) from the m/z 129 fragment can lead to the stable indenyl cation or a related isomer at m/z 115.

-

-

Formation of the Tropylium Ion (m/z 91): In many molecules containing a benzyl-like moiety, fragmentation and rearrangement lead to the formation of the highly stable, aromatic tropylium ion ([C₇H₇]⁺) at m/z 91.[9][10] This is often a very abundant ion and a strong indicator of a substituted benzene ring that can undergo such rearrangement.

Advanced Techniques for Unambiguous Confirmation

While standard EI-GC-MS is powerful, certain scenarios, such as the differentiation of isomers or the analysis of complex mixtures, may require more advanced techniques.

-

High-Resolution Mass Spectrometry (HRMS): HRMS instruments (e.g., Time-of-Flight, TOF, or Orbitrap) can measure m/z values to four or more decimal places. This accuracy allows for the calculation of an exact elemental formula for the molecular ion and its fragments, providing an orthogonal layer of confirmation. For example, it could distinguish a [C₁₀H₉]⁺ fragment (calc. m/z 129.0704) from a potential isobaric interference.

-

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific fragment ion (a "precursor") is selected, isolated, and then fragmented again to produce a "product" ion spectrum.[11] For example, selecting the m/z 129 ion and fragmenting it would provide further evidence for its proposed structure. If it fragments to m/z 115 and then to m/z 91, this strengthens the proposed fragmentation pathway.

Quantitative Analysis

For drug development and quality control, quantifying the analyte is essential. This is typically achieved by creating a calibration curve using the integrated peak area of a characteristic, abundant, and interference-free ion from the mass spectrum. The ion at m/z 129 is often an excellent choice for quantification due to its high abundance.

Table 1: Example Quantitative Data for this compound

| Concentration (µg/mL) | Peak Area (m/z 129) |

| 1.0 | 150,234 |

| 5.0 | 765,890 |

| 10.0 | 1,498,550 |

| 25.0 | 3,750,110 |

| 50.0 | 7,495,320 |

| R² Value | 0.9995 |

Note: Data is representative and for illustrative purposes only.

Conclusion

The mass spectrometric analysis of this compound via EI-GC-MS is a robust and highly informative method. A thorough understanding of the underlying principles—from the characteristic isotopic pattern of the dichlorinated molecular ion to the predictable fragmentation pathways involving benzylic-type cleavage and tropylium ion formation—is key to confident structural elucidation. The protocols and interpretations presented in this guide provide a framework for researchers to develop and execute reliable analytical methods, ensuring the integrity of their scientific and developmental endeavors.

References

- Whitman College. (n.d.). GCMS Section 6.5. Retrieved from a URL related to Whitman College's chemistry resources.

-

National Institute of Standards and Technology. (n.d.). Benzene, (2,2-dichloro-1-methylcyclopropyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

TMP Chem. (2018, December 31). mass spectrometry: tropylium ion [Video]. YouTube. [Link]

-

Gundla, R., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111. [Link]

- Bélanger, P. M., & Grech-Bélanger, O. (1979). Electron impact induced fragmentation of some 1-substitutedtrans-2-phenylcyclopropane compounds. Biological Mass Spectrometry, 6(3), 98-100.

- General Fragmentation Modes. (n.d.).

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, (2,2-dichloro-1-methylcyclopropyl)-. NIST Chemistry WebBook (alternative link). Retrieved from [Link]

- BenchChem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 1-Chloro-2-(2-chloroethyl)benzene.

-

The Organic Chemistry Tutor. (2017, December 31). Isotopic Abundance in Mass Spectrometry [Video]. YouTube. [Link]

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

-

Vidya-mitra. (2016, January 27). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2014, August 18). 13.3: Isotopes in Mass Spectrometry. Retrieved from [Link]

- Unknown. (n.d.). Fragmentation mechanisms in mass spectrometry.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 2,2-dichlorocyclopropyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Gundla, R., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed. [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.

-

National Institute of Standards and Technology. (n.d.). Benzene, 2,4-dichloro-1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1,2-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of benzene fragmentation pattern. Retrieved from [Link]

- Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.

- GCMS. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- University of Guelph. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).

Sources

- 1. Benzene, (2,2-dichloro-1-methylcyclopropyl)- [webbook.nist.gov]

- 2. Benzene, (2,2-dichloro-1-methylcyclopropyl)- [webbook.nist.gov]

- 3. ugto.mx [ugto.mx]

- 4. Sci-Hub. Electron impact induced fragmentation of some 1-substitutedtrans-2-phenylcyclopropane compounds / Biological Mass Spectrometry, 1979 [sci-hub.st]

- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. youtube.com [youtube.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. chem.libretexts.org [chem.libretexts.org]

FT-IR spectroscopy of (2,2-Dichloro-1-methylcyclopropyl)benzene

An In-depth Technical Guide to the FT-IR Spectroscopy of (2,2-Dichloro-1-methylcyclopropyl)benzene

This guide provides a comprehensive exploration of the Fourier-Transform Infrared (FT-IR) spectroscopy of this compound. It is designed for researchers, scientists, and professionals in drug development who utilize vibrational spectroscopy for molecular characterization and quality control. We will delve into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation, grounding our analysis in established scientific principles to ensure a robust and reliable understanding of the molecule's unique spectral signature.

Introduction: The Molecule and the Method

This compound, with the chemical formula C₁₀H₁₀Cl₂, is a substituted aromatic hydrocarbon featuring a unique combination of structural motifs: a monosubstituted benzene ring, a methyl group, and a gem-dichlorinated cyclopropyl ring.[1][2][3] Its significance often lies in its role as a versatile intermediate in organic synthesis, including the preparation of certain lipid-lowering drug candidates.[4]

Given its complex structure, unambiguous characterization is paramount. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. By probing the vibrational modes of the molecule's constituent bonds, FT-IR provides a distinct "fingerprint," allowing for structural verification, purity assessment, and identification of key functional groups. This guide will systematically deconstruct this fingerprint.

Molecular Architecture and Expected Vibrational Modes

To interpret the FT-IR spectrum, we must first understand the molecule's structure and predict its vibrational behavior.

Chemical Structure

The molecule consists of a benzene ring attached to a cyclopropane ring at the C1 position. This C1 carbon is also bonded to a methyl group. The C2 carbon of the cyclopropane ring is bonded to two chlorine atoms.

Theoretical Number of Vibrational Modes

A non-linear molecule with 'N' atoms has 3N-6 fundamental vibrational modes.[5] For this compound (C₁₀H₁₀Cl₂), N = 22 (10 Carbon, 10 Hydrogen, 2 Chlorine).

-

Number of Vibrational Modes = 3 * (22) - 6 = 60

Therefore, we can expect up to 60 fundamental absorption bands in the IR spectrum. While not all modes are IR-active or resolved, this calculation underscores the potential complexity of the spectrum, particularly in the fingerprint region.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The trustworthiness of any spectral interpretation hinges on the quality of the acquired data. The following protocol outlines a robust method for analyzing this compound, which exists as a clear brown liquid.[2]

Recommended Technique: Attenuated Total Reflectance (ATR)

For liquid samples, ATR-FTIR is the preferred method due to its simplicity, speed, and minimal sample preparation, eliminating the need for solvents or pellets.

Step-by-Step Experimental Workflow

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer, equipped with a Diamond or Germanium ATR crystal, is powered on and has reached thermal equilibrium.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

-

-

Background Collection:

-

Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Acquire a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). This is a critical self-validating step, as the resulting flat baseline confirms a clean, unobstructed optical path.

-

-

Sample Application:

-

Place a single drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the sampling area.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum using the same parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution, range: 4000–400 cm⁻¹).

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

If using a Diamond ATR crystal, apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration of the evanescent wave. This correction adjusts the relative peak intensities to better match a traditional transmission spectrum.

-

Clean the ATR crystal thoroughly after analysis.

-

An analyst does not rely on a single peak but on a constellation of evidence. The observation of aromatic C-H stretches (>3000 cm⁻¹), the characteristic C=C ring stretches, and the specific out-of-plane bending bands all converge to confirm the monosubstituted benzene ring. Simultaneously, the aliphatic C-H stretches and the methyl umbrella mode confirm the methyl group, while the strong, low-wavenumber absorptions indicate C-Cl bonds. The absence of other significant peaks (e.g., O-H, C=O) further validates the structure's purity. This multifaceted approach ensures a high degree of confidence in the final identification.

Conclusion

The FT-IR spectrum of this compound is a rich tapestry of information reflecting its unique molecular architecture. By systematically analyzing the C-H stretching, aromatic ring, and fingerprint regions, one can definitively identify the key functional components: the monosubstituted aromatic ring, the methyl group, the strained cyclopropyl ring, and the gem-dichloro substitution. The protocols and interpretations outlined in this guide provide a robust framework for researchers to use FT-IR spectroscopy as a reliable and efficient tool for the structural elucidation and quality assurance of this important synthetic intermediate.

References

-

J. M. Freeman, D. L. S. T. George. (1971). Vibrational Spectra of 1,1-Dichlorocyclopropane. Canadian Journal of Chemistry, 49(15), 2533-2543. Available at: [Link]

-

NIST. (n.d.). Benzene, (2,2-dichloro-1-methylcyclopropyl)-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved from: [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from: [Link]

-

Canadian Science Publishing. (1971). Vibrational Spectra of 1,l-Dichlorocyclopropane. Canadian Journal of Chemistry. Retrieved from: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from: [Link]

-

Organic Syntheses. (n.d.). Cyclopropylbenzene. Retrieved from: [Link]

-

TMP Chem. (2021). Lec15 - IR Spectra of Aromatic Compounds. YouTube. Retrieved from: [Link]

-

Kross, R. D., Fassel, V. A., & Margoshes, M. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 78(7), 1332–1335. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzene, (2,2-dichloro-1-methylcyclopropyl)- - Substance Details. System of Registries. Retrieved from: [Link]

-

Purdue University. (n.d.). Vibrational Modes of Small Molecules. Retrieved from: [Link]

-

OpenStax. (2023). Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from: [Link]

-

U.S. Army Engineer Research and Development Center. (2022). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. Defense Technical Information Center. Retrieved from: [Link]

-

Harvard-Smithsonian Center for Astrophysics. (n.d.). Vibrational Modes. Retrieved from: [Link]

-

Chemistry LibreTexts. (2023). Number of Vibrational Modes in a Molecule. Retrieved from: [Link]

-

Organic Syntheses. (n.d.). Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl)-. Retrieved from: [Link]

-

Wiley Science Solutions. (n.d.). (2,2-Dichlorocyclopropyl)benzene. SpectraBase. Retrieved from: [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. Available at: [Link]

-

NIST. (n.d.). Benzene, cyclopropyl-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved from: [Link]

-

NIST. (n.d.). Benzene, 2,2-dichlorocyclopropyl-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved from: [Link]

-

NIST. (n.d.). Benzene, 1,2-dichloro-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved from: [Link]

-

National Center for Biotechnology Information. (n.d.). (2-Methylcyclopropyl)benzene. PubChem Compound Database. Retrieved from: [Link]

Sources

Physical and chemical properties of (2,2-Dichloro-1-methylcyclopropyl)benzene

An In-depth Technical Guide to (2,2-Dichloro-1-methylcyclopropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic cyclopropane derivative with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural motif, characterized by a strained, dichlorinated three-membered ring attached to a phenyl group, imparts distinct reactivity and physicochemical properties. This guide provides a comprehensive overview of the compound's core characteristics, including its physical and chemical properties, established synthetic methodologies, and key spectroscopic data for identification and characterization. Furthermore, it explores the compound's applications, particularly as a synthetic intermediate, and furnishes detailed, field-proven experimental protocols. This document is intended to serve as a technical resource for researchers leveraging this compound in complex molecular design and drug discovery endeavors.

Introduction

The cyclopropane ring is a privileged scaffold in medicinal chemistry, known for its ability to introduce conformational rigidity, improve metabolic stability, and modulate the physicochemical properties of drug candidates.[1] When substituted with geminal dichlorides, as in this compound, the ring's electronic nature and reactivity are significantly altered. The presence of the electron-withdrawing chlorine atoms enhances the strain of the cyclopropane ring, making it susceptible to specific chemical transformations.

This compound, identified by its CAS number 3591-42-2, serves as a key intermediate in the synthesis of more complex molecules.[2][3] Its utility stems from the controlled reactivity of the dichlorocyclopropyl group, which can undergo various transformations to yield diverse molecular architectures. This guide aims to consolidate the available technical information on this compound to support its effective application in research and development.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 3591-42-2 | [4][5] |

| Molecular Formula | C₁₀H₁₀Cl₂ | [2][4][6] |

| Molecular Weight | 201.09 g/mol | [2][4][5] |

| Appearance | Clear brown liquid | [6][7] |

| Density | 1.24 g/cm³ | [6] |

| Boiling Point | 77-170.6 °C @ 1 mmHg | [7] |

Synthesis and Reactivity

Synthesis

The most common and efficient method for synthesizing this compound is through the dichlorocyclopropanation of α-methylstyrene. This reaction involves the in situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base. The use of a phase-transfer catalyst (PTC) is crucial for this transformation, as it facilitates the transport of the hydroxide anion from the aqueous phase to the organic phase where the reaction occurs.[8][9]

The overall reaction is as follows: α-Methylstyrene + CHCl₃ + NaOH --(PTC)--> this compound

Causality in Synthesis: The choice of a phase-transfer catalyst, such as a quaternary ammonium salt, is critical because it overcomes the mutual insolubility of the aqueous sodium hydroxide solution and the organic phase containing the alkene and chloroform.[8][10] The catalyst forms an ion pair with the hydroxide ion, rendering it soluble in the organic phase, where it can deprotonate chloroform to generate the highly reactive dichlorocarbene.[11] This in situ generation in close proximity to the alkene substrate leads to high yields of the desired cyclopropanated product.[8]

Spectroscopic Characterization

Accurate characterization is essential for verifying the identity and purity of the synthesized compound. Spectroscopic data provides a fingerprint of the molecule's structure.

| Technique | Key Features | Source |

| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group protons, and the diastereotopic methylene protons of the cyclopropane ring. | [2] |

| ¹³C NMR | Resonances for the carbons of the phenyl ring, the methyl group, the quaternary cyclopropyl carbon, the dichlorinated carbon, and the methylene carbon of the ring. | [2] |

| Mass Spec (EI) | Molecular ion peak (M⁺) and characteristic fragmentation patterns, including loss of chlorine atoms and cleavage of the cyclopropane ring. | [4] |

| IR Spectroscopy | C-H stretching for aromatic and aliphatic groups, C=C stretching of the benzene ring, and C-Cl stretching vibrations. | [2][4] |

Applications in Research and Development

This compound is primarily used as a synthetic intermediate. Its structural features make it a valuable precursor for:

-

Pharmaceutical Scaffolds: The cyclopropyl moiety is present in numerous approved drugs and clinical candidates. [1]This compound provides a pathway to novel cyclopropane-containing molecules for drug discovery programs.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of a cyclopropane ring can enhance the biological activity of pesticides and herbicides.

-

Materials Science: The unique electronic and steric properties of the dichlorocyclopropyl group can be exploited in the design of novel polymers and functional materials.

The related compound, (2,2-Dichlorocyclopropyl)benzene, is used in the synthesis of the lipid-lowering drug Ciprofibrate (Cycloprobeta). [3]This highlights the industrial relevance of this class of compounds in the development of active pharmaceutical ingredients.

Experimental Protocol: Synthesis via Phase-Transfer Catalysis

This protocol describes a representative procedure for the synthesis of this compound.

Self-Validation: The success of this protocol is validated by monitoring the disappearance of the starting material (α-methylstyrene) via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and by characterizing the final product using the spectroscopic methods outlined in Section 4.0 to confirm its identity and purity.

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. Benzene, (2,2-dichloro-1-methylcyclopropyl)- | C10H10Cl2 | CID 107129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Benzene, (2,2-dichloro-1-methylcyclopropyl)- [webbook.nist.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. fishersci.com [fishersci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ijcmas.com [ijcmas.com]

- 10. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

An In-Depth Technical Guide to the Stereoisomers of (2,2-Dichloro-1-methylcyclopropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,2-Dichloro-1-methylcyclopropyl)benzene is a key synthetic intermediate, notably in the preparation of the lipid-lowering agent, Cycloprobeta. The presence of two chiral centers in this molecule gives rise to a set of stereoisomers, each with potentially distinct pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the stereoisomers of this compound, including their structural elucidation, stereoselective synthesis, separation, and characterization. By synthesizing established chemical principles with practical insights, this document aims to equip researchers and drug development professionals with the critical knowledge required for the stereocontrolled handling and application of this important molecule.

Introduction: The Significance of Stereoisomerism in this compound

The cyclopropane ring is a prevalent structural motif in medicinal chemistry, valued for its ability to impart conformational rigidity and unique electronic properties to bioactive molecules.[1][2] In the case of this compound, the substituted cyclopropane core introduces stereochemical complexity that is of paramount importance in the context of drug development. The biological activity of chiral molecules is often highly dependent on their absolute configuration, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental.[3]

This compound possesses two stereogenic centers: C1 of the cyclopropane ring (bonded to the phenyl and methyl groups) and the carbon atom of the cyclopropane ring bonded to the phenyl group. This results in the existence of two pairs of enantiomers, which are diastereomeric to one another. These are commonly referred to as the cis and trans diastereomers, based on the relationship between the phenyl and methyl groups relative to the cyclopropane ring.

This guide will delve into the critical aspects of these stereoisomers, providing a framework for their synthesis, separation, and characterization, thereby enabling a more nuanced and stereochemically precise approach to their use in research and development.

Stereochemistry and Structural Elucidation

The four stereoisomers of this compound are depicted below. The cis and trans nomenclature refers to the relative orientation of the phenyl and methyl substituents on the cyclopropane ring.

Caption: General synthesis of this compound.

In many cyclopropanation reactions, the trans isomer is the thermodynamically more stable product and is often formed in a higher ratio. [4]The diastereomeric ratio can be influenced by reaction conditions such as temperature, solvent, and the specific carbene precursor and base used. For analogous 1-aryl-cyclopropane systems, rhodium-catalyzed decompositions of diazo compounds have been shown to afford high trans-selectivity. [5]While specific studies on the diastereoselective synthesis of this compound are not widely reported, it is reasonable to extrapolate that reaction optimization can favor the formation of the trans diastereomer.

Enantioselective Synthesis